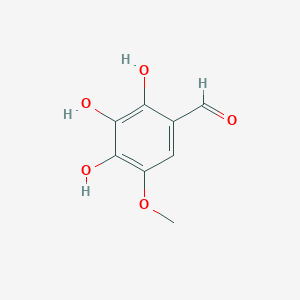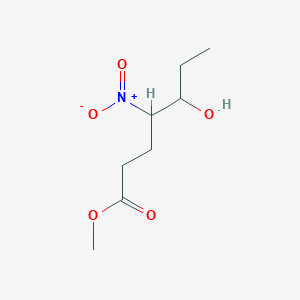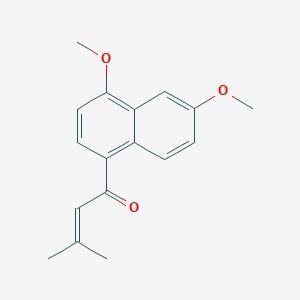
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and a butenone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxynaphthalene and 3-methylbut-2-en-1-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or toluene.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone side chain to a butanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: Naphthoquinones.
Reduction: 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbutanol.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(6-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-ol
Uniqueness
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one methoxy group or different substitution patterns.
Propriétés
Numéro CAS |
90036-59-2 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-(4,6-dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H18O3/c1-11(2)9-16(18)14-7-8-17(20-4)15-10-12(19-3)5-6-13(14)15/h5-10H,1-4H3 |
Clé InChI |
YGIMAHDYWYFOMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=C2C=CC(=CC2=C(C=C1)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
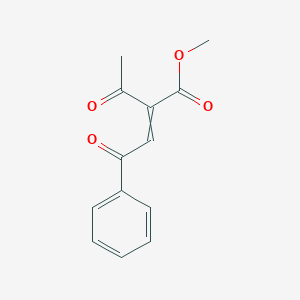
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)




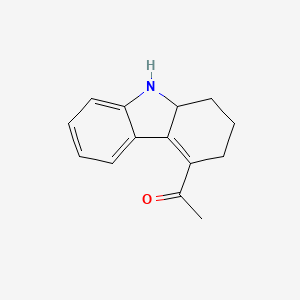
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
